

# An In-Depth Technical Guide to the Physicochemical Properties of Glycofurol 75

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## Compound of Interest

Compound Name: Glycofurol

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## Introduction

**Glycofurol 75**, also known by synonyms such as Tetraglycol and  $\alpha$ -[(Tetrahydro-2-furanyl)methyl]- $\omega$ -hydroxy-poly(oxy-1,2-ethanediyl), is a versatile solvent and penetration enhancer extensively utilized in the pharmaceutical industry.[1] Its primary application lies in the formulation of parenteral products, particularly for intravenous and intramuscular injections, where it serves as a solubilizing agent for poorly water-soluble drugs.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **Glycofurol 75**, offering valuable data and insights for formulation scientists and researchers in drug development.

## Chemical and Physical Properties

**Glycofurol 75** is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[3] It is a mixture of polyethylene glycol ethers of tetrahydrofurfuryl alcohol, with the "75" designation indicating that the fraction with one or two ethylene oxide units ( $n=1$  or  $2$ ) constitutes a minimum of 95% of the mixture.[3]

## Structural and Molecular Information

Below is a summary of the key structural and molecular details for **Glycofurol 75**.

Property	Value	Reference(s)
Chemical Name	$\alpha$ -[(Tetrahydro-2-furanyl)methyl]- $\omega$ -hydroxy-poly(oxy-1,2-ethanediyl)	
CAS Number	31692-85-0	[2]
Molecular Formula	$(C_2H_4O)_n C_5H_{10}O_2$	[2]
Average Molecular Weight	~190.24 g/mol	[1]
Structural Formula	$-CH_2(OCH_2CH_2)_nOH$ , where for Glycofurol 75, $n = 1-2$	[1]

## Physicochemical Data

The following table summarizes the key physicochemical properties of **Glycofurol 75**, crucial for its application in pharmaceutical formulations.

Property	Value	Conditions	Reference(s)
Appearance	Clear, colorless liquid	[3]	
Boiling Point	80-100 °C	[1]	
Density	1.070-1.090 g/cm <sup>3</sup>	at 20°C	[1]
Refractive Index	~1.4545	at 20°C	[1]
Dynamic Viscosity	8-18 mPa·s (cP)	at 20°C	[3]
Flash Point	>110 °C	[4]	

## Solubility Profile

**Glycofurol 75** exhibits miscibility with a range of common pharmaceutical solvents. Its solubility characteristics are pivotal to its function as a co-solvent in drug formulations.

Solvent	Solubility	Reference(s)
Water	Miscible in all proportions (though cloudiness may occur)	[1]
Ethanol (95%)	Miscible in all proportions	[1]
Propylene Glycol	Miscible in all proportions	[1]
Polyethylene Glycol 400	Miscible in all proportions	[1]
Castor Oil	Miscible (though cloudiness may occur)	[1]
Arachis Oil	Immiscible	[1]
Isopropyl Ether	Immiscible	[1]
Chloroform	Sparingly Soluble	[2]
Methanol	Slightly Soluble (with sonication)	[2]

## Stability and Storage

**Glycofurol 75** is a stable compound under appropriate storage conditions. To maintain its integrity, it should be stored in a well-closed container, protected from light, in a cool, dry place, and preferably under a nitrogen atmosphere.[3] It is incompatible with strong oxidizing agents.  
[3]

## Experimental Protocols

While specific, detailed internal validation reports for the physicochemical properties of **Glycofurol 75** are proprietary to manufacturers, the following sections outline the general methodologies employed for determining these key parameters, based on standard pharmaceutical testing procedures.

### Determination of Dynamic Viscosity

The viscosity of **Glycofurol 75** is typically determined using a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.

#### Methodology:

- A precise volume of **Glycofurol** 75 is introduced into the viscometer.
- The viscometer is then placed in a temperature-controlled water bath, maintained at  $20 \pm 0.1$  °C, to allow the sample to reach thermal equilibrium.
- The liquid is drawn up through the capillary tube to a point above the upper timing mark.
- The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured accurately.
- The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.
- The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of **Glycofurol** 75 at the same temperature. For polyethylene glycols, methods outlined in pharmacopeias often specify the use of a capillary viscometer with a flow time of not less than 200 seconds.<sup>[5][6]</sup>

## Determination of Density

The density of **Glycofurol** 75 is determined using a pycnometer or a digital density meter.

#### Methodology (Pycnometer):

- The empty pycnometer is cleaned, dried, and its weight is accurately recorded.
- The pycnometer is filled with distilled water of a known temperature (e.g., 20 °C) and weighed to determine the weight of the water. This allows for the calculation of the pycnometer's volume.
- The pycnometer is then emptied, dried, and filled with **Glycofurol** 75 at the same temperature.
- The weight of the pycnometer filled with **Glycofurol** 75 is recorded.

- The density is calculated by dividing the mass of the **Glycofurol** 75 by the volume of the pycnometer. Standard procedures for determining the density of liquid pharmaceutical excipients are detailed in various pharmacopeias.[\[7\]](#)[\[8\]](#)

## Determination of Solubility

The solubility of **Glycofurol** 75 in various solvents is determined by the equilibrium solubility method.

Methodology:

- An excess amount of **Glycofurol** 75 is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After reaching equilibrium, the mixture is allowed to stand, and the undissolved portion is separated from the saturated solution by centrifugation or filtration.
- The concentration of **Glycofurol** 75 in the clear supernatant or filtrate is then determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For miscible liquids, visual inspection for homogeneity at various ratios is often sufficient. A general protocol for determining the solubility of a substance involves adding the solute to the solvent until saturation is achieved and then analyzing the concentration in the solution.[\[9\]](#)[\[10\]](#)

## Spectroscopic Data

Characterization of **Glycofurol** 75 is typically performed using various spectroscopic techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the chemical structure of **Glycofurol** 75, confirming the presence of the tetrahydrofurfuryl and polyethylene glycol moieties. While specific high-resolution spectra for **Glycofurol** 75 are not readily available in the public domain, general spectra for polyethylene glycols and related structures can be found in spectral databases.[\[11\]](#)[\[12\]](#) The

purification and characterization of synthesized **Glycofurol** often involve NMR spectroscopy to validate its structural integrity.[\[2\]](#)

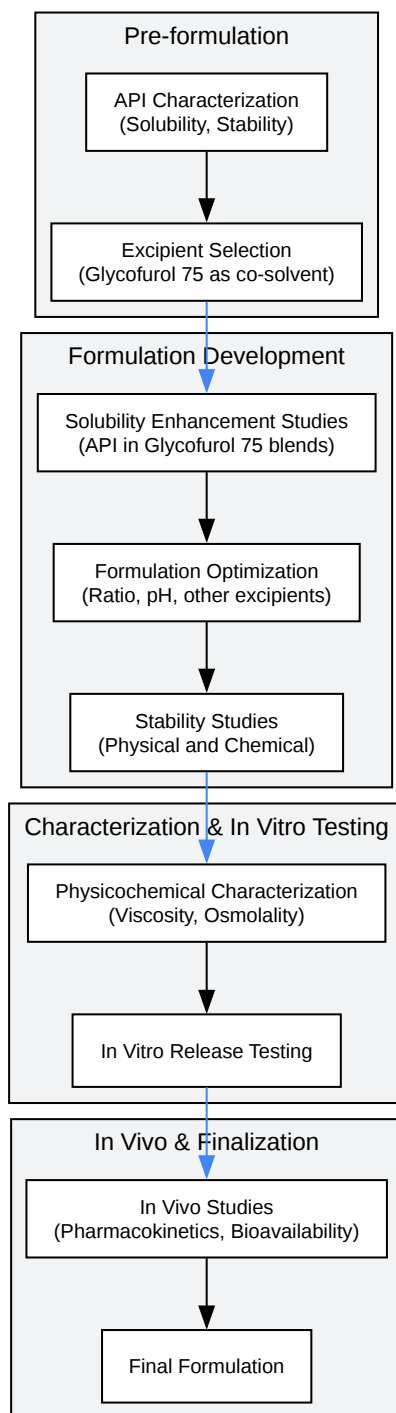
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the functional groups present in the **Glycofurol** 75 molecule. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), C-O-C (ether), and C-H (alkane) bonds. The IR spectrum of polyethylene glycol typically shows strong C-O-C stretching bands.[\[13\]](#)  
[\[14\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry can be used to determine the molecular weight distribution of the polyethylene glycol ethers in **Glycofurol** 75. It is also a key analytical technique for confirming the structure of the synthesized product.[\[2\]](#)

## Applications in Drug Development and Formulation

**Glycofurol** 75's favorable physicochemical properties make it a valuable excipient in the development of formulations for poorly water-soluble drugs. Its primary role is to enhance the solubility of the active pharmaceutical ingredient (API), thereby improving its bioavailability.[\[15\]](#)  
[\[2\]](#)

The following diagram illustrates a typical workflow for the formulation development of a poorly soluble drug utilizing **Glycofurol** 75.

## Workflow for Formulation Development with Glycofurol 75

[Click to download full resolution via product page](#)Caption: Formulation Development Workflow Using **Glycofurol 75**.

## Conclusion

**Glycofurol** 75 possesses a unique combination of physicochemical properties, including excellent solvency for a wide range of APIs and miscibility with common pharmaceutical solvents. This makes it an invaluable tool for formulation scientists working to overcome the challenges associated with poorly water-soluble drugs. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in the development of robust and bioavailable pharmaceutical products.

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